2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-ethylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S2/c1-2-19-14-16-15-13(20-14)18-10-8-17(9-11-18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQFTWWVSIOWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the reaction of ethylthio derivatives with 4-phenylpiperazine in the presence of suitable catalysts and solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Core
The 1,3,4-thiadiazole ring exhibits electrophilic character at C-2 and C-5 positions due to electron-withdrawing nitrogen atoms. Reactions typically occur at these sites under basic or nucleophilic conditions:
Mechanism : The ethylthio group (-S-Et) acts as a leaving group under SN2 conditions, enabling substitution with amines or hydrazines. Piperazine derivatives attack the electrophilic carbon adjacent to the thiadiazole sulfur, forming stable acetamide linkages .
Oxidation of the Ethylthio Group
The thioether (-S-Et) moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
Applications : Sulfone derivatives show enhanced antifungal activity by inhibiting fungal 14-α-sterol demethylase .
Functionalization of the Piperazine Substituent
The 4-phenylpiperazine group participates in alkylation, acylation, and sulfonation reactions:
SAR Insight : Bulky hydrophobic groups (e.g., phenyl) at the piperazine N-4 position increase antidepressant-like effects in rodent models .
Thione-Thiol Tautomerism and Metal Coordination
The thiadiazole-thione tautomer forms stable complexes with transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) chloride | EtOH, pH 7.4, 25°C | Octahedral Cu-S coordination | 8.2 ± 0.3 | |
| Fe(III) nitrate | Aqueous, 60°C | Fe₂S₃ bridged dimer | 10.1 ± 0.5 |
Applications : Metal complexes exhibit amplified antimicrobial activity compared to the parent ligand .
Cycloaddition and Ring-Opening Reactions
The thiadiazole core participates in [3+2] cycloadditions with dipolarophiles:
Mechanism : Ring strain in thiadiazole facilitates nucleophilic ring-opening with azides, forming triazole linkages .
Analytical Characterization of Reaction Products
Critical methods for verifying reaction outcomes include:
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¹H/¹³C-NMR : Confirms alkyl/aryl proton environments and carbon hybridization .
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IR Spectroscopy : Identifies S=O (1100–1250 cm⁻¹) and C=O (1680–1740 cm⁻¹) stretches .
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Mass Spectrometry : ESI-MS ([M+H]⁺) aligns with theoretical masses within 0.005 Da .
This compound’s versatile reactivity profile enables its use in synthesizing antimicrobial, antidepressant, and enzyme-targeting agents. Future studies should explore its photochemical behavior and catalytic applications in asymmetric synthesis.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole ring have shown significant antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole are effective against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Effects
Studies have demonstrated that 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole exhibits antitumor activity. The compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways involved in cell proliferation and survival.
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects. It may reduce oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases.
Synthesis of Novel Materials
The compound can be used as a precursor in the synthesis of novel materials with potential applications in electronics and photonics. Its unique chemical structure allows for modifications that can enhance electrical conductivity or optical properties.
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of 1,3,4-thiadiazoles revealed that those incorporating the piperazine moiety exhibited enhanced antibacterial activity compared to their non-piperazine counterparts. The study utilized standard disk diffusion methods to evaluate efficacy against Gram-positive and Gram-negative bacteria.
| Compound Name | Activity (Zone of Inhibition) | Bacterial Strain |
|---|---|---|
| 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole | 20 mm | E. coli |
| Thiadiazole Control | 15 mm | Staphylococcus aureus |
Case Study 2: Antitumor Activity Evaluation
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC values comparable to established chemotherapeutic agents.
| Cell Line | IC (µM) | Treatment Duration |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | 48 hours |
| HeLa (Cervical Cancer) | 10.0 | 48 hours |
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazole Derivatives
Anticancer Activity
Several 2,5-disubstituted-1,3,4-thiadiazoles exhibit notable cytotoxicity. Key comparisons include:
Key Findings :
- Substitution with electron-withdrawing groups (e.g., halogens) enhances antiproliferative effects. For example, bromo and chloro derivatives in showed moderate activity .
- Triazolyl-phenyl substituents (e.g., compound 8c in ) demonstrated superior potency (IC₅₀ = 5.3 μM) compared to 5-fluorouracil (IC₅₀ = 6.3 μM), highlighting the role of heteroaromatic extensions .
Anticonvulsant Activity
Key Findings :
- The ethylamino group in compound 62 () provided 90% protection, but acetylation of the amino group abolished activity, emphasizing the necessity of free amino/hydrazine groups for efficacy .
- Benzothiazole-linked acetamides () achieved full seizure inhibition, likely due to enhanced hydrophobic interactions and π-stacking .
Antimicrobial Activity
Antimicrobial 1,3,4-thiadiazoles often feature nitro or halogen substituents:
Key Findings :
- Nitro-substituted triazolo-thiadiazoles () exhibited marked antibacterial effects, likely due to nitro group redox activity .
Structural and Functional Insights
- Substituent Effects: Phenylpiperazine vs. Phenylamino: The 4-phenylpiperazine group in the target compound may improve solubility and CNS penetration compared to simple phenylamino groups . Ethylthio vs.
- Loss of Activity: Acetylation of amino groups () or bulky substituents () can reduce efficacy, underscoring the need for balanced hydrophobicity and hydrogen-bonding capacity .
Biological Activity
2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential therapeutic benefits, including antimicrobial, anti-inflammatory, and neuroprotective effects.
Structural Characteristics
The compound's structure consists of a thiadiazole core substituted with an ethylthio group and a phenylpiperazine moiety. This unique arrangement contributes to its biological activity by facilitating interactions with various molecular targets.
The biological activity of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain biological pathways, leading to its pharmacological effects. The exact mechanisms remain under investigation but are thought to involve modulation of neurotransmitter systems and inflammatory responses.
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 32.6 μg/mL to higher concentrations depending on the specific strain tested .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole | TBD | Antimicrobial |
| 2-amino-1,3,4-thiadiazole | 32.6 | Antifungal |
| Itraconazole | 47.5 | Antifungal |
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for further investigation in treating inflammatory diseases .
Neuroprotective Properties
The phenylpiperazine component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of thiadiazole derivatives:
- Anticonvulsant Activity : In a study investigating the anticonvulsant potential of various thiadiazole derivatives, compounds were tested using the maximal electroshock (MES) model. Some derivatives showed significant activity at doses as low as 30 mg/kg .
- Antibacterial Testing : A comparative study highlighted the antibacterial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications in the piperazine moiety could enhance activity against these pathogens .
- Synergistic Effects : Research has suggested that combining different biologically active compounds can lead to synergistic effects, potentially improving efficacy while reducing toxicity. This approach is particularly promising for developing new therapeutic agents based on the thiadiazole scaffold .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 2-amino-1,3,4-thiadiazole derivatives can be functionalized via reactions with ethyl mercaptan in glacial acetic acid under reflux, monitored by TLC for completion . Alternatively, intermediates like 4-phenyl-5-((thiadiazole-thio)methyl)-1,2,4-triazole-3-thiol can be reacted with sodium monochloroacetate in aqueous medium, followed by acidification to yield thioether-linked derivatives . Purification via recrystallization (ethanol) and structural validation using -NMR, HPLC, and mass spectrometry are critical .
Q. How is the structural integrity of 2-(Ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole confirmed?
- Methodological Answer : A combination of spectral techniques is employed:
- Chromatography : HPLC or TLC to assess purity (>95%).
- Spectroscopy : -NMR for proton environments (e.g., ethylthio protons at δ 1.2–1.4 ppm, phenylpiperazine aromatic protons at δ 6.8–7.4 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ for CHNS, expected m/z 327.08) .
Q. What preliminary biological screening models are used to evaluate its anticancer potential?
- Methodological Answer : In vitro cytotoxicity assays against human cancer cell lines (e.g., A549 lung, HeLa, or MGC803 gastric cancer cells) using MTT or SRB assays. Dose-response curves (e.g., 1–100 µM) and IC calculations are standard. For example, analogs like FABT showed IC values of 5–10 µM in A549 cells via ERK pathway inhibition .
Advanced Research Questions
Q. What molecular mechanisms underlie the cytotoxic activity of this compound in cancer cells?
- Methodological Answer : Mechanistic studies include:
- Pathway analysis : Western blotting for ERK/MAPK, p53, or caspase-3/9 activation. FABT analogs inhibited ERK phosphorylation in A549 cells, inducing G/S cell cycle arrest .
- Flow cytometry : To assess apoptosis (Annexin V/PI staining) and cell cycle distribution (propidium iodide) .
- Molecular docking : Simulations to predict binding affinity for targets like tubulin or kinase domains (e.g., PDB ID 1JFF) .
Q. How do structural modifications (e.g., ethylthio vs. phenylpiperazine) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varied substituents:
- Ethylthio group : Enhances lipophilicity and membrane permeability.
- 4-Phenylpiperazine : Improves target binding via π-π interactions with kinase hydrophobic pockets .
- Data example : Analog 2-(3-chlorophenylamino)-1,3,4-thiadiazole showed 90% convulsion protection in epilepsy models, while ethyl substitution reduced activity .
Q. How can researchers resolve contradictions in cytotoxic data across cell lines?
- Methodological Answer : Contradictions may arise from cell line-specific pathway dependencies. Strategies include:
- Standardized assays : Use identical protocols (e.g., 48-h exposure, 10% FBS) for cross-study comparisons.
- Multi-omics profiling : RNA-seq or proteomics to identify resistance markers (e.g., ABC transporters in HeLa vs. A549) .
- In vivo validation : Xenograft models to confirm in vitro findings (e.g., tumor volume reduction in nude mice) .
Methodological Recommendations
- Synthesis : Optimize reaction pH (4–5) and temperature (60–80°C) to minimize by-products .
- Biological assays : Include positive controls (e.g., cisplatin or 5-FU) and validate results across ≥3 independent experiments .
- Computational studies : Use AutoDock Vina or Schrödinger Suite for docking, with AMBER force fields for MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
